molecular formula C10H14O4S B8710130 7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide

7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide

Cat. No. B8710130
M. Wt: 230.28 g/mol
InChI Key: NYRXSYOMPCLUKI-UHFFFAOYSA-N
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Description

7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

1-ethoxy-7,7-dioxo-7λ6-thiaspiro[3.5]non-1-en-3-one

InChI

InChI=1S/C10H14O4S/c1-2-14-9-7-8(11)10(9)3-5-15(12,13)6-4-10/h7H,2-6H2,1H3

InChI Key

NYRXSYOMPCLUKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C12CCS(=O)(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carboxylic acid (10.2 g, 57.3 mmol) [prepared according to the procedure of Org. Prep. Proc. Into 1977, 94] and DMF (0.3 ml) in DCM (120 ml) at rt, was treated dropwise with oxalyl chloride and the resulting slurry stirred for 3 d. The crude reaction was then concentrated in vacuo to give an oil which was re-dissolved in THF (100 ml), treated with ethoxyacetylene (10 ml, 50% w/w) and triethylamine (10 ml) and the resulting slurry stirred for 10 d at rt. Filtration and concentration of the filtrate in vacuo gave a crude oil which was purified by chromatography (SiO2, 30% EtOAc:hexanes) to give the title compound as a yellow oil (8.9 g, 38.6 mmol, 67%). δH (CDCl3, 300K) 4.88 (1H, s), 4.27 (2H, q, 4 7.1 Hz), 3.44-3.37 (2H, m), 3.13-3.05 (2H, m), 2.47-2.40 (2H, m), 2.35-2.29 (2H, m), 1.48 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 230.9 (MH+).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carboxylic acid (10.2 g, 57.3 mmol) [prepared according to the procedure of Org. Prep. Proc. Int. 1977, 94] and DMF (0.3 ml) in DCM (120 ml) at rt, was treated dropwise with oxalyl chloride and the resulting slurry stirred for 3d. The crude reaction was then concentrated in vacuo to give an oil which was re-dissolved in THF (100 ml), treated with ethoxyacetylene (10 ml, 50% w/w) and triethylamine (10 ml) and the resulting slurry stirred for 10d at rt. Filtration and concentration of the filtrate in vacuo gave a crude oil which was purified by chromatography (SiO2, 30% EtOAc:hexanes) to give the title compound as a yellow oil (8.9 g, 38.6 mmol, 67%). δH (CDCl3, 300K) 4.88 (1H, s), 4.27 (2H, q, J 7.1 Hz), 3.44-3.37 (2H, m), 3.13-3.05 (2H, m), 2.47-2.40 (2H, m), 2.35-2.29 (2H, m), 1.48 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 230.9 (MH+).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
10d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
67%

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